![molecular formula C16H20N4O6S B2424072 N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide CAS No. 893344-68-8](/img/structure/B2424072.png)
N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide is a useful research compound. Its molecular formula is C16H20N4O6S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
The chemical structure of interest has been studied for its potential applications in cancer research. A study by Al-Sanea et al. (2020) explored the synthesis of acetamide derivatives, aiming to find new anticancer agents. They tested the anticancer activity of these compounds on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines. This suggests a promising avenue for developing new anticancer treatments based on this chemical structure (Al-Sanea et al., 2020).
Antimicrobial Activity
Chemical modification and synthesis processes related to the acetamide structure have yielded compounds with potent antimicrobial activities. Kishimoto et al. (1984) reported the synthesis of derivatives showing more potent antimicrobial activities against gram-negative bacteria than their unsubstituted counterparts. The structure-activity relationship highlights the potential of these derivatives in combating bacterial infections (Kishimoto et al., 1984).
Antibacterial and Antitumor Properties
Another study focused on the synthesis of novel vitamin E containing sulfa drug derivatives, investigating their antibacterial activities. These compounds, especially those combining sulfa drugs with vitamin E, showed effective antimicrobial activity against both Gram-negative and Gram-positive bacteria. This research underscores the chemical's versatility and its potential in developing new antimicrobial agents (Abdel‐Hafez et al., 2018).
PI3K Inhibition and Anticancer Effects
Wang et al. (2015) modified the acetamide structure to replace the acetamide group with an alkylurea moiety, synthesizing derivatives with potent antiproliferative activities against human cancer cell lines. Their study also showed that these compounds could inhibit tumor growth in mice models, indicating their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Inhibition of Ribonucleotide Reductase
Research on acyclonucleoside hydroxamic acids, aimed at inhibiting ribonucleotide diphosphate reductase (RDPR), identified compounds with potential antitumor activities. Although less potent than hydroxyurea, one derivative was nearly equipotent in inhibiting HeLa cell growth, suggesting its use as an antitumor agent (Farr et al., 1989).
Crystal Structure Analysis
The crystal structure of a complex containing a metabolite of antibacterial sulfadiazine linked to the chemical structure of interest was analyzed by Obaleye et al. (2008). This analysis contributed to understanding the molecule's interaction with bacterial growth, offering insights into its potential therapeutic applications (Obaleye et al., 2008).
特性
IUPAC Name |
N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S/c1-9-14(15(22)20(4)16(23)19(9)3)27(24,25)18-12-8-11(17-10(2)21)6-7-13(12)26-5/h6-8,18H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSOUUDZPSLFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

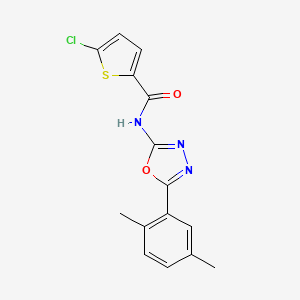
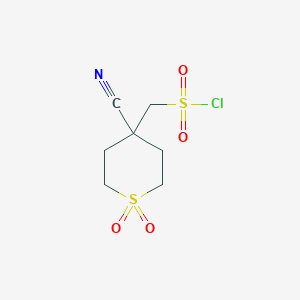
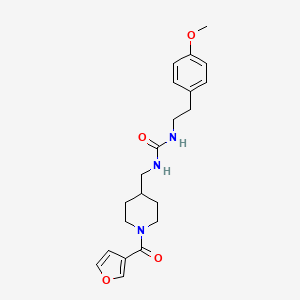
![(3-Chlorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2423999.png)


![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424002.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2424003.png)

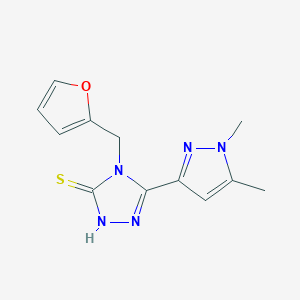
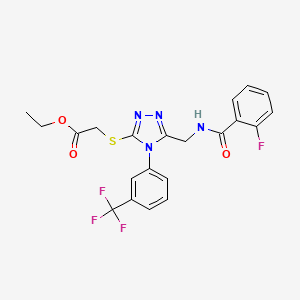
![5-[(3,4-Diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2424007.png)
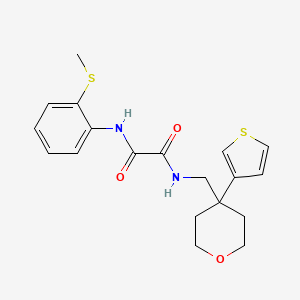
![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424012.png)